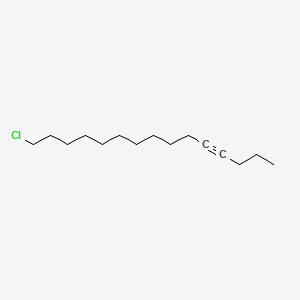
15-Chloro-4-pentadecyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Chloro-4-pentadecyne is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Chloro-4-pentadecyne typically involves the chlorination of 4-pentadecyne. One common method is the reaction of 4-pentadecyne with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
15-Chloro-4-pentadecyne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2) or halogens (X2) to form alkenes or dihalides.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Addition: Formation of alkenes or dihalides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
科学研究应用
15-Chloro-4-pentadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 15-Chloro-4-pentadecyne involves its interaction with various molecular targets. The chlorine atom and the triple bond confer reactivity, allowing the compound to participate in nucleophilic substitution and addition reactions. These interactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
4-Pentadecyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
15-Bromo-4-pentadecyne: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
15-Iodo-4-pentadecyne: Contains an iodine atom, which is larger and more reactive than chlorine.
Uniqueness
15-Chloro-4-pentadecyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
CAS 编号 |
56554-70-2 |
|---|---|
分子式 |
C15H27Cl |
分子量 |
242.83 g/mol |
IUPAC 名称 |
15-chloropentadec-4-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-3,6-15H2,1H3 |
InChI 键 |
QUHVTHYAYMISQT-UHFFFAOYSA-N |
规范 SMILES |
CCCC#CCCCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


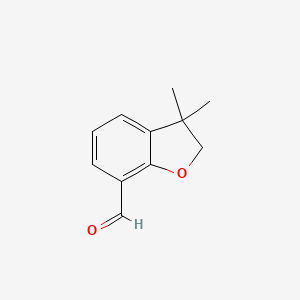
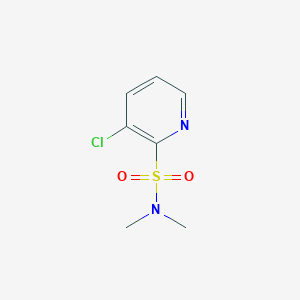
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
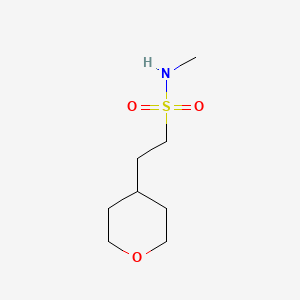

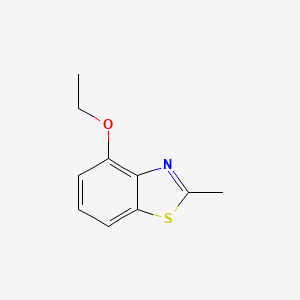







![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
